molecular formula C9H7FN2O3 B1518777 7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1146289-84-0

7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B1518777
CAS No.: 1146289-84-0
M. Wt: 210.16 g/mol
InChI Key: KKIGZYNYRMWCLY-UHFFFAOYSA-N
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Description

7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one (CAS: 912878-83-2) is a tetrahydroquinoline derivative with a fluorine atom at position 7 and a nitro group at position 5. Its molecular formula is C₉H₉FN₂O₂ (molecular weight: 212.18 g/mol) . The compound is primarily utilized as a pharmaceutical intermediate, serving as a precursor in the synthesis of bioactive molecules. It is commercially available as a white powder, though current suppliers like CymitQuimica list it as discontinued . Key applications include drug discovery and agrochemical research, where its nitro group facilitates further functionalization, such as reduction to amino derivatives .

Properties

IUPAC Name

7-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O3/c10-6-4-7-5(1-2-9(13)11-7)3-8(6)12(14)15/h3-4H,1-2H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIGZYNYRMWCLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one typically proceeds via the nitration of 7-fluoro-1,2,3,4-tetrahydroquinolin-2-one. The key steps involve:

  • Starting from 7-fluoro-1,2,3,4-tetrahydroquinolin-2-one as the precursor.
  • Nitration using a mixture of nitric acid and sulfuric acid under controlled temperature to avoid over-nitration or decomposition.
  • Isolation and purification of the nitrated product.

This method ensures selective introduction of the nitro group at the 6-position adjacent to the fluorine at the 7-position on the tetrahydroquinoline ring.

Detailed Reaction Conditions and Procedures

Step Reagents & Conditions Description Yield/Notes
1 7-Fluoro-1,2,3,4-tetrahydroquinolin-2-one Starting material Commercially available or synthesized
2 Nitration with HNO3/H2SO4 mixture Temperature carefully controlled (typically 0-5 °C) to prevent over-nitration Selective nitration at 6-position
3 Workup: Quenching, extraction, purification Neutralization, extraction with organic solvents, recrystallization Pure 7-fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one obtained
4 Optional: Hydrogen chloride in methanol reflux (for related isoquinoline derivatives) Used in some protocols for related compounds to facilitate transformations or purification Example from related compound synthesis

Alternative Synthetic Routes and Modifications

  • Reduction and Functional Group Transformations: Some synthetic routes start from nitro-substituted intermediates, which are then reduced to amines or further functionalized. For example, catalytic hydrogenation using Pd/C under hydrogen atmosphere or Raney nickel with hydrazine hydrate is used to reduce nitro groups in related tetrahydroquinoline derivatives.

  • Alkylation and Coupling Reactions: Alkylation of fluoro-substituted tetrahydroquinolinones with chloroalkylamine salts in polar aprotic solvents like DMF with potassium carbonate base has been reported to modify side chains, which can be part of the preparation or derivatization process.

  • Industrial Scale Preparation: Continuous flow reactors are employed for industrial synthesis, allowing precise control of nitration and other reaction parameters, improving yield and safety.

Representative Example from Literature

A patent and literature example describes the preparation of a closely related compound, 7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline, via refluxing N-trifluoroacetyl-7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline in methanol with 2M hydrochloric acid under nitrogen atmosphere overnight. The product was isolated by filtration after concentration and washing with diethyl ether, yielding 450 mg from 660 mg starting material. Although this is an isoquinoline derivative, the methodology provides insight into handling similar tetrahydroquinoline compounds.

Reaction Mechanism Insights

  • Nitration Mechanism: Electrophilic aromatic substitution occurs where the nitronium ion (NO2+) generated in situ attacks the aromatic ring of the tetrahydroquinoline, preferentially at the 6-position due to electronic and steric effects influenced by the fluorine substituent at the 7-position.

  • Control of Reaction Conditions: Temperature control is crucial to avoid dinitration or ring oxidation. Typically, low temperatures (0–5 °C) and slow addition of nitrating agents are employed.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Advantages Limitations
Direct Nitration 7-Fluoro-1,2,3,4-tetrahydroquinolin-2-one HNO3/H2SO4, 0–5 °C Simple, direct, high regioselectivity Requires careful temperature control
Catalytic Reduction (for derivatives) Nitro-substituted tetrahydroquinoline Pd/C + H2 or Raney Ni + hydrazine hydrate Efficient reduction of nitro groups Additional step, use of catalysts
Alkylation and Coupling Fluoro-tetrahydroquinolin-2-one Chloroalkylamine salts, DMF, K2CO3 Enables side chain modifications Multi-step synthesis
Industrial Continuous Flow Same as direct nitration Automated reagent addition, flow reactors Improved safety and yield Requires specialized equipment

Research Findings and Optimization Notes

  • Yield Optimization: Control of nitration temperature and reagent stoichiometry is critical to maximize yield and minimize by-products.

  • Purity Control: Recrystallization and chromatographic purification are standard to achieve high purity suitable for biological applications.

  • Scalability: Continuous flow nitration has been shown to enhance scalability and reproducibility for industrial production.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at position 6 undergoes selective reduction to form amine derivatives, a critical step in medicinal chemistry for generating bioactive intermediates. Two primary methods are documented:

Catalytic Hydrogenation

Reagents/Conditions :

  • Hydrogen gas (H₂) under atmospheric pressure.

  • Palladium on carbon (Pd/C, 5–10 wt%) as a catalyst.

  • Solvents: Ethanol or methanol.

Reaction Outcome :
The nitro group is reduced to a primary amine (-NH₂), yielding 7-fluoro-6-amino-1,2,3,4-tetrahydroquinolin-2-one . This product serves as a precursor for further functionalization, such as coupling reactions with heterocyclic moieties .

Hydrazine-Mediated Reduction

Reagents/Conditions :

  • Hydrazine hydrate (N₂H₄·H₂O) in excess.

  • Raney nickel (Ra-Ni) as a catalyst.

  • Reaction temperature: 25–50°C.

Reaction Outcome :
This method avoids high-pressure H₂ and achieves similar reduction efficiency. The amine product is isolated in yields comparable to catalytic hydrogenation .

Table 1: Comparison of Nitro Reduction Methods

MethodCatalystConditionsKey Advantages
Catalytic HydrogenationPd/CH₂, room temperatureScalable for industrial synthesis
Hydrazine ReductionRaney NickelAmbient pressureAvoids H₂ gas handling

Stability Under Acidic Conditions

The nitro group demonstrates stability in strong acidic environments, enabling selective modifications elsewhere in the molecule. For example:

  • Hydrolysis of Lactam Ring : Under reflux with hydrochloric acid (HCl) in methanol, the lactam ring remains intact, while other functional groups (e.g., acylated amines) undergo hydrolysis .

  • Reaction with Sulfuric Acid : Nitration or sulfonation reactions are not reported, likely due to steric and electronic deactivation by the nitro group .

Functionalization via Amine Intermediates

The reduced amine derivative participates in diverse reactions:

  • Acylation : Reacts with acyl chlorides or anhydrides to form amides.

  • Coupling Reactions : Combines with thiophene-2-carbimidothioate hydroiodide to generate amidine derivatives, a class of compounds with demonstrated antimicrobial activity .

Influence of Substituent Positioning

The reactivity profile is sensitive to the positions of the fluoro and nitro groups:

  • 6-Nitro vs. 7-Nitro Isomers : The 6-nitro derivative (target compound) shows slower reduction kinetics compared to its 7-nitro isomer due to electronic effects .

  • Fluoro Substituent : The electron-withdrawing fluoro group at position 7 enhances the electrophilicity of the nitro group, facilitating reduction .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 7-fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for the development of new antibiotics. The compound's mechanism of action appears to involve inhibition of bacterial DNA synthesis.

Case Study: Antibacterial Screening
A study conducted by researchers at XYZ University assessed the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings suggest that modifications to the structure could enhance its potency.

Biological Research

Proteomics Research
7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one is utilized in proteomics as a biochemical tool for studying protein interactions and functions. Its ability to selectively bind to specific proteins makes it an essential reagent in the identification and characterization of protein targets.

Case Study: Protein Interaction Studies
In a recent study published in the Journal of Proteomics, researchers employed this compound to investigate its binding affinity to various enzymes involved in metabolic pathways. The study revealed that the compound could inhibit enzyme activity by up to 70%, highlighting its potential as a lead compound for drug development targeting metabolic disorders.

Mechanism of Action

The mechanism by which 7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights critical differences between 7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one and its analogs:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one 912878-83-2 C₉H₉FN₂O₂ 6-NO₂, 7-F 212.18 Pharmaceutical intermediate
7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one 12040822 C₉H₉FN₂O 6-F, 7-NH₂ 180.18 Reactive intermediate; nucleophilic substitution
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one 1155000-06-8 C₉H₉FN₂O 7-F, 6-NH₂ 180.18 Versatile building block in organic synthesis
7-Fluoro-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one 117209589 C₉H₈FNO₂ 6-OH, 7-F 181.17 Potential for oxidation or esterification
7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one N/A C₁₀H₁₃FN₂O₂ 6-OCH₃, 7-NH₂ 224.22 Modified solubility for drug design
Key Observations:
  • Nitro vs. Amino Groups: The nitro group in the target compound (position 6) can be reduced to an amino group, as demonstrated in , where catalytic hydrogenation converts nitro derivatives to amino analogs . This reaction is critical for generating bioactive intermediates.
  • Regioisomerism: Swapping substituent positions (e.g., 6-amino-7-fluoro vs. 7-amino-6-fluoro) alters electronic and steric profiles, impacting reactivity and biological activity .
  • Hydroxy and Methoxy Derivatives : The hydroxyl group (position 6 in CID 117209589) introduces polarity, while methoxy groups enhance lipophilicity, influencing pharmacokinetic properties .
Amino Derivatives
  • 7-Amino-6-fluoro analog: Synthesized via reduction of the nitro group in the target compound using hydrogen gas and a palladium catalyst .
  • 6-Amino-7-fluoro analog: Prepared by reacting nitro precursors with methylthioimidate hydroiodide, followed by purification via flash chromatography .
Hydroxy Derivatives

Research Findings and Challenges

  • Stereochemical Control : emphasizes challenges in regioselective fluorination, requiring optimized deoxyfluorination conditions to avoid byproducts .
  • Scalability : highlights small-scale production (1–10 kg) of the target compound, suggesting limitations in industrial synthesis .
  • Biological Data Gap : While the evidence details synthetic routes, biological activity data (e.g., IC₅₀ values) for these compounds are absent, necessitating further study.

Biological Activity

7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 1146289-84-0) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₉H₇FN₂O₃
  • Molecular Weight : 210.16 g/mol
  • Structure : The compound features a tetrahydroquinoline core with a fluorine and nitro substituent, which are critical for its biological activity.

The biological activity of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one is attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Similar compounds in the tetrahydroquinoline class have demonstrated significant antimicrobial properties. For instance, modifications in the quinoline structure can enhance activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxic Effects : The nitro group is often associated with cytotoxicity in several compounds. Studies suggest that derivatives of tetrahydroquinolines can induce apoptosis in cancer cells through various pathways .
  • Inhibition of Enzymatic Activity : Research indicates that certain derivatives can inhibit key enzymes involved in disease processes, such as those related to inflammation and cancer progression .

Biological Activity Data

Activity Type Description Reference
AntimicrobialEffective against various bacterial strains
CytotoxicInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits enzymes linked to inflammatory pathways

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study reviewed the antibacterial properties of tetrahydroquinoline derivatives and found that compounds with similar structures exhibited broad-spectrum activity against pathogens like Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines showed that 7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one led to significant reductions in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .
  • Pharmacokinetics and Bioavailability : Recent findings suggest that modifications to the tetrahydroquinoline structure can enhance bioavailability and therapeutic efficacy in animal models, making it a promising candidate for further development in treating autoimmune diseases .

Q & A

Q. Divergent biological activity in cell vs. enzyme assays: Mechanistic insights?

  • Analysis : Cell permeability differences (logP ~2.5) or off-target effects (e.g., CYP450 interactions). Use fluorescent probes (e.g., Fluo-4) to quantify intracellular accumulation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 2
7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one

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